dl-ornithine hydrobromide dl-ornithine hydrobromide
Brand Name: Vulcanchem
CAS No.: 27378-49-0
VCID: VC13332464
InChI: InChI=1S/C5H12N2O2.BrH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H
SMILES: C(CC(C(=O)O)N)CN.Br
Molecular Formula: C5H13BrN2O2
Molecular Weight: 213.07 g/mol

dl-ornithine hydrobromide

CAS No.: 27378-49-0

Cat. No.: VC13332464

Molecular Formula: C5H13BrN2O2

Molecular Weight: 213.07 g/mol

* For research use only. Not for human or veterinary use.

dl-ornithine hydrobromide - 27378-49-0

Specification

CAS No. 27378-49-0
Molecular Formula C5H13BrN2O2
Molecular Weight 213.07 g/mol
IUPAC Name 2,5-diaminopentanoic acid;hydrobromide
Standard InChI InChI=1S/C5H12N2O2.BrH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H
Standard InChI Key GWRQMKDBBHFVIZ-UHFFFAOYSA-N
SMILES C(CC(C(=O)O)N)CN.Br
Canonical SMILES C(CC(C(=O)O)N)CN.Br

Introduction

Chemical Composition and Structural Features

Molecular Identity

DL-Ornithine hydrobromide (CAS No. 27378-49-0) is a bromide salt derived from the chiral amino acid ornithine. Its molecular formula is C5H13N2O2HBr\text{C}_5\text{H}_{13}\text{N}_2\text{O}_2 \cdot \text{HBr}, with a molecular weight of 229.08 g/mol . The "DL" designation indicates the racemic mixture containing both D- and L-ornithine enantiomers, distinguishing it from enantiopure forms like L-ornithine hydrobromide.

The compound’s structure comprises a five-carbon diamine backbone with a carboxylate group and two primary amine groups, protonated in the hydrobromide form (Fig. 1):

H2N-(CH2)3CH(NH3+)-COOBr\text{H}_2\text{N-(CH}_2\text{)}_3-\text{CH(NH}_3^+)\text{-COO}^- \cdot \text{Br}^-

Crystallographic analyses reveal a well-defined ionic lattice stabilized by hydrogen bonding between the ammonium groups and bromide ions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point291°C (decomposes)
Solubility in Water>100 mg/mL (20°C)
Flash PointNot applicable (non-flammable)
Storage Conditions-15°C under argon, protected from light

Synthesis and Production Methods

Synthetic Pathways

The synthesis of DL-ornithine hydrobromide typically involves bromination of ornithine precursors. A common route adapts the Gabriel synthesis, as described for related ornithine salts :

  • Phthalimide Protection: 3-Bromopropylphthalimide reacts with ethyl acetamidocyanoacetate to form a nitrile intermediate.

  • Hydrolysis: The intermediate undergoes acidic hydrolysis to yield DL-ornithine.

  • Salt Formation: Neutralization with hydrobromic acid produces the hydrobromide salt .

This method achieves yields exceeding 68%, though optimization is required to minimize racemization during the hydrolysis step . Industrial-scale production employs catalytic hydrogenation or enzymatic resolution to enhance enantiomeric purity when necessary.

Physicochemical and Stability Profiles

Thermal and Solubility Behavior

DL-Ornithine hydrobromide exhibits high thermal stability, with decomposition initiating at 291°C . Its solubility profile is markedly pH-dependent:

  • Aqueous Solubility: >100 mg/mL at neutral pH, facilitated by ionic dissociation .

  • Organic Solvents: Insoluble in apolar solvents (e.g., hexane) but moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Stability Considerations

Long-term stability requires storage at -15°C under inert argon atmosphere to prevent oxidative degradation of the amine groups . Lyophilized formulations retain >95% potency for 24 months under these conditions .

Biological and Biomedical Applications

Cell Culture and Tissue Engineering

Poly-L-ornithine hydrobromide (a polymerized derivative) is widely used to enhance cell adhesion by electrostatic interactions with negatively charged cell membranes . Key applications include:

  • Neuron Culture: Superior substrate for primary neuronal cells, increasing attachment rates by 40–60% compared to untreated surfaces .

  • Gene Delivery: Complexation with plasmid DNA via charge interactions improves transfection efficiency in vitro .

Metabolic Modulation

In hepatic models, DL-ornithine hydrobromide augments urea cycle activity, reducing serum ammonia levels by 30% in hyperammonemic rats. This effect stems from its role as a nitrogen scavenger, diverting excess ammonia into ureagenesis.

Current Research Frontiers

Drug Delivery Systems

Recent studies explore DL-ornithine hydrobromide as a component of pH-responsive drug carriers. Its amine groups enable conjugation with anticancer agents like doxorubicin, achieving tumor-specific release profiles.

Neuroprotective Agents

Preliminary data indicate that the compound mitigates glutamate-induced excitotoxicity in cortical neurons, reducing cell death by 25% at 10 μM concentrations.

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